Nadifloxacin isomer 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

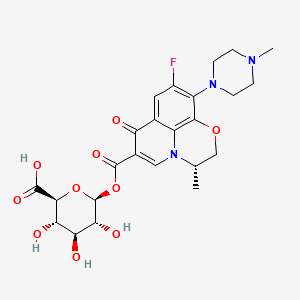

Nadifloxacin isomer 2 is an impurity of Nadifloxacin , a potent, broad-spectrum, quinolone agent approved for topical use in acne vulgaris and skin infections . Nadifloxacin is a topical fluoroquinolone antibiotic for the treatment of acne vulgaris . It is also used to treat bacterial skin infections .

Molecular Structure Analysis

The S (−) isomer of nadifloxacin, has been shown to be more potent than the R (+) isomer and twice as active as the racemic form of nadifloxacin against Gram-positive and Gram-negative bacteria . It is a new broad-spectrum anti-MRSA agent belonging to the benzoquinolizine subclass of QN .Chemical Reactions Analysis

Nadifloxacin has shown extensive degradation under acidic and reduction conditions, with the formation of nine degradants . A RP-HPLC gradient method was developed for the separation of nadifloxacin and its degradants . LC–ESI–MS n helped in structural elucidation of degradants and a degradation pathway for nadifloxacin has been proposed .Physical and Chemical Properties Analysis

Nadifloxacin has a molar mass of 360.385 g·mol −1 . It has a melting point of 245 to 247 °C (473 to 477 °F) (dec.) . Nadifloxacin has limited penetration into the deep layer of the skin because it is poorly water soluble and it has a log p value of 2.47 .作用机制

Nadifloxacin inhibits the enzyme DNA gyrase that is involved in bacterial DNA synthesis and replication, thus inhibiting the bacterial multiplication . Nadifloxacin in addition to determine a therapeutic antibacterial action, can have a sebostatic and anti-inflammatory action, thus contributing to the improvement of the clinical condition of the patient .

安全和危害

未来方向

Research is being conducted to enhance the topical delivery of Nadifloxacin by incorporating it into a transethosomal gel formulation . The optimized transethosomal formulation displayed enhanced in vitro antimicrobial and in vivo anti-acne effects against Propionibacterium acnes in Wistar albino rats when compared to the marketed formulation .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Nadifloxacin isomer 2 involves the conversion of Nadifloxacin to its isomer 2 through a series of chemical reactions.", "Starting Materials": [ "Nadifloxacin", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve Nadifloxacin in ethanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to reflux for 2 hours.", "Step 3: Cool the mixture and acidify it with hydrochloric acid.", "Step 4: Extract the resulting solid with ethanol and filter the solution.", "Step 5: Concentrate the filtrate to obtain Nadifloxacin isomer 2 as a solid." ] } | |

CAS 编号 |

130539-72-9 |

分子式 |

C19H17FN2O4 |

分子量 |

356.3 g/mol |

IUPAC 名称 |

7-fluoro-12-methyl-4-oxo-8-(4-oxo-2,3-dihydropyridin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |

InChI |

InChI=1S/C19H17FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h4,6,8-10H,2-3,5,7H2,1H3,(H,25,26) |

InChI 键 |

WKEGKVZMFNTXSG-UHFFFAOYSA-N |

规范 SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(=O)C=C4)F)C(=O)O |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)